

# Chemical structure and properties of BMS-433771 dihydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

BMS-433771 dihydrochloride
hydrate

Cat. No.:

B15567105

Get Quote

# BMS-433771 Dihydrochloride Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BMS-433771 dihydrochloride hydrate** is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] It functions by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro and in vivo pharmacology of BMS-433771, intended for researchers and professionals in the field of antiviral drug development.

## **Chemical Structure and Physicochemical Properties**

BMS-433771 is a benzimidazole derivative.[1] The dihydrochloride hydrate salt form enhances its solubility and suitability for pharmaceutical development.

Table 1: Chemical and Physical Properties of BMS-433771 and its Dihydrochloride Hydrate Salt



| Property                              | Value                                                                | Reference(s) |  |
|---------------------------------------|----------------------------------------------------------------------|--------------|--|
| BMS-433771 (Free Base)                |                                                                      |              |  |
| Chemical Formula                      | C21H23N5O2                                                           | [2]          |  |
| Molecular Weight                      | 377.44 g/mol                                                         | [2]          |  |
| Appearance                            | White to off-white solid                                             | [2]          |  |
| SMILES                                | O=C(N(C1=C2C=CN=C1)CC3<br>=NC4=CC=CC=C4N3CCCCO)<br>N2C5CC5           | [2]          |  |
| BMS-433771 Dihydrochloride<br>Hydrate |                                                                      |              |  |
| Chemical Formula                      | C21H23N5O2 · 2HCl · H2O                                              | N/A          |  |
| Molecular Weight                      | 468.38 g/mol                                                         | N/A          |  |
| Solubility                            | DMSO: ≥ 6.25 mg/mLWater:<br>2.5 mg/mL (pH adjusted to 4<br>with HCl) | [2]          |  |

# Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

BMS-433771 exerts its antiviral activity by specifically targeting the RSV F protein, a class I viral fusion protein. The fusion process is a multi-step conformational change in the F protein from a metastable pre-fusion state to a stable post-fusion state.[3]

BMS-433771 binds to a three-fold symmetric pocket within the central cavity of the pre-fusion conformation of the RSV F protein.[3] This binding stabilizes the pre-fusion state, preventing the necessary structural rearrangements that lead to the insertion of the fusion peptide into the host cell membrane and the subsequent formation of a six-helix bundle, which is essential for the fusion of the viral and host cell membranes.[1][4]





Click to download full resolution via product page

**Figure 1.** Signaling pathway of RSV F protein-mediated membrane fusion and its inhibition by BMS-433771.

# **In Vitro Pharmacology**



BMS-433771 demonstrates potent and selective activity against both RSV subtypes A and B in cell culture.

Table 2: In Vitro Activity of BMS-433771

| Parameter | Cell Line                               | Virus Strain(s)                            | Value    | Reference(s) |
|-----------|-----------------------------------------|--------------------------------------------|----------|--------------|
| EC50      | НЕр-2                                   | Laboratory and clinical isolates (A and B) | ~20 nM   | [2]          |
| CC50      | Various (e.g.,<br>HeLa, Vero, MT-<br>2) | N/A                                        | > 100 μM | [2]          |

## **In Vivo Pharmacology**

BMS-433771 has demonstrated oral efficacy in rodent models of RSV infection.

Table 3: In Vivo Efficacy of BMS-433771

| Animal Model | Dosing Regimen                                                   | Efficacy                                   | Reference(s) |
|--------------|------------------------------------------------------------------|--------------------------------------------|--------------|
| BALB/c Mice  | Single oral dose (1-<br>100 mg/kg) 1 hour<br>prior to infection  | Significant reduction in lung viral titers | [5][6]       |
| Cotton Rats  | Single oral dose (25-<br>200 mg/kg) 1 hour<br>prior to infection | Reduction in lung viral titers             | [5][6][7]    |

Table 4: Pharmacokinetic Parameters of BMS-433771



| Specie<br>s              | Dose | Route | AUC                                                                                                | Cmax | Tmax | t1/2 | Oral<br>Bioava<br>ilabilit<br>y (%) | Refere<br>nce(s) |
|--------------------------|------|-------|----------------------------------------------------------------------------------------------------|------|------|------|-------------------------------------|------------------|
| Cotton<br>Rat            | N/A  | Oral  | A significa nt viral load reductio n of 1.0 log10 was obtaine d for an AUC value of 5,000 ng/h/ml. | N/A  | N/A  | N/A  | N/A                                 | [8]              |
| Mouse                    | N/A  | Oral  | N/A                                                                                                | N/A  | N/A  | N/A  | Good                                | [9]              |
| Rat                      | N/A  | Oral  | N/A                                                                                                | N/A  | N/A  | N/A  | Good                                | N/A              |
| Dog                      | N/A  | Oral  | N/A                                                                                                | N/A  | N/A  | N/A  | Good                                | N/A              |
| Cynom<br>olgus<br>Monkey | N/A  | Oral  | N/A                                                                                                | N/A  | N/A  | N/A  | Good                                | N/A              |

N/A: Not available in the reviewed literature.

# **Experimental Protocols Plaque Reduction Assay**

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC<sub>50</sub>).





Click to download full resolution via product page

**Figure 2.** Workflow for a typical plaque reduction assay.

#### Methodology:

- Cell Seeding: HEp-2 cells are seeded into 24-well plates at a density that will result in a confluent monolayer on the day of infection.[10]
- Compound Dilution: A serial dilution of BMS-433771 is prepared in an appropriate cell culture medium.
- Infection: The cell culture medium is removed from the confluent HEp-2 cell monolayers, and the cells are inoculated with a dilution of RSV (e.g., Long strain) in the presence of varying



concentrations of BMS-433771 or a vehicle control.

- Adsorption: The plates are incubated for a period (e.g., 1-2 hours) at 37°C to allow for viral adsorption.
- Overlay: After the adsorption period, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium, such as methylcellulose or agarose in a culture medium, to restrict the spread of the virus to adjacent cells.[10][11]
- Incubation: The plates are incubated at 37°C in a humidified CO<sub>2</sub> incubator for 5 to 7 days, allowing for the formation of plaques.[11]
- Staining and Quantification: The overlay is removed, and the cell monolayers are fixed (e.g., with formalin or methanol/acetone) and stained with a solution such as 0.1% crystal violet.
   [10] The plaques are then counted, and the EC<sub>50</sub> value is calculated as the concentration of BMS-433771 that reduces the number of plaques by 50% compared to the vehicle control.

## In Vivo Efficacy in a Cotton Rat Model

The cotton rat (Sigmodon hispidus) is a permissive model for RSV replication and is commonly used to evaluate the in vivo efficacy of antiviral compounds.

#### Methodology:

- Animal Acclimatization: Cotton rats are acclimatized to the facility for a specified period before the study begins.
- Compound Formulation and Administration: BMS-433771 is formulated for oral
  administration, often as a suspension or solution in a suitable vehicle. The compound is
  administered by oral gavage at various doses (e.g., 25, 50, 100, 200 mg/kg) at a specific
  time point relative to infection (e.g., 1 hour prior).[6][7]
- Virus Inoculation: Animals are anesthetized and intranasally inoculated with a defined plaque-forming unit (PFU) of an RSV strain (e.g., Long strain).[7]
- Monitoring: Animals are monitored daily for clinical signs of illness.



- Endpoint Analysis: At a predetermined time post-infection (e.g., day 4), the animals are euthanized, and their lungs are harvested.[7]
- Viral Titer Determination: The lung tissue is homogenized, and the viral titer in the homogenate is determined by a plaque assay or a 50% tissue culture infectious dose (TCID<sub>50</sub>) assay on HEp-2 cells. The reduction in lung viral titers in the treated groups is compared to the vehicle-treated control group.[6]

### Conclusion

**BMS-433771 dihydrochloride hydrate** is a promising, orally active inhibitor of RSV with a well-defined mechanism of action targeting the viral F protein. Its potent in vitro activity and demonstrated in vivo efficacy in preclinical models highlight its potential as a therapeutic agent for the treatment of RSV infections. Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of RSV Surface Glycoproteins PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection PMC [pmc.ncbi.nlm.nih.gov]



- 8. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of BMS-433771 dihydrochloride hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567105#chemical-structure-and-properties-of-bms-433771-dihydrochloride-hydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com